molecular formula C20H30O4 B12560945 3,3'-[1,3-Phenylenebis(methyleneoxymethylene)]bis(3-ethyloxetane) CAS No. 172415-99-5

3,3'-[1,3-Phenylenebis(methyleneoxymethylene)]bis(3-ethyloxetane)

Katalognummer: B12560945
CAS-Nummer: 172415-99-5
Molekulargewicht: 334.4 g/mol
InChI-Schlüssel: NRAOWTHWPFCUAT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3,3’-[1,3-Phenylenebis(methyleneoxymethylene)]bis(3-ethyloxetane) is a complex organic compound characterized by the presence of oxetane rings and a phenylene bridge

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3,3’-[1,3-Phenylenebis(methyleneoxymethylene)]bis(3-ethyloxetane) typically involves the reaction of 3-ethyloxetane with a phenylene-based precursor. The reaction conditions often require the use of a catalyst and controlled temperature to ensure the formation of the desired product. One common method involves the use of a base-catalyzed reaction where the oxetane rings are formed through a cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to maintain consistent reaction conditions. The use of advanced purification techniques, such as chromatography, ensures the high purity of the final product. The scalability of the synthesis process is crucial for its application in various industries .

Analyse Chemischer Reaktionen

Types of Reactions

3,3’-[1,3-Phenylenebis(methyleneoxymethylene)]bis(3-ethyloxetane) undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form various oxygenated derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced oxetane derivatives.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce simpler oxetane compounds .

Wissenschaftliche Forschungsanwendungen

3,3’-[1,3-Phenylenebis(methyleneoxymethylene)]bis(3-ethyloxetane) has several scientific research applications:

Wirkmechanismus

The mechanism of action of 3,3’-[1,3-Phenylenebis(methyleneoxymethylene)]bis(3-ethyloxetane) involves its interaction with molecular targets through its oxetane rings and phenylene bridge. These interactions can lead to various chemical transformations, depending on the specific conditions and reagents used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3,3’-[1,4-Phenylenebis(methylene)]bis(1-allyl-1H-imidazol-3-ium) bis(hexafluorophosphate): Similar in structure but with different functional groups.

    3,3’-[1,3-Phenylenebis(methylene)]bis{1-[(2R)-1-(benzylamino)-3-methyl-1-oxo-2-butanyl]-1H-imidazol-3-ium} dibromide: Contains imidazolium groups instead of oxetane rings.

Uniqueness

3,3’-[1,3-Phenylenebis(methyleneoxymethylene)]bis(3-ethyloxetane) is unique due to its combination of oxetane rings and a phenylene bridge, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in materials science and organic synthesis .

Eigenschaften

CAS-Nummer

172415-99-5

Molekularformel

C20H30O4

Molekulargewicht

334.4 g/mol

IUPAC-Name

3-ethyl-3-[[3-[(3-ethyloxetan-3-yl)methoxymethyl]phenyl]methoxymethyl]oxetane

InChI

InChI=1S/C20H30O4/c1-3-19(13-23-14-19)11-21-9-17-6-5-7-18(8-17)10-22-12-20(4-2)15-24-16-20/h5-8H,3-4,9-16H2,1-2H3

InChI-Schlüssel

NRAOWTHWPFCUAT-UHFFFAOYSA-N

Kanonische SMILES

CCC1(COC1)COCC2=CC(=CC=C2)COCC3(COC3)CC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.